5-bromo-2-(difluoromethoxy)-3-fluoropyridine
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Overview
Description
5-Bromo-2-(difluoromethoxy)-3-fluoropyridine is a heterocyclic organic compound with the molecular formula C6H3BrF3NO It is a derivative of pyridine, featuring bromine, fluorine, and difluoromethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(difluoromethoxy)-3-fluoropyridine typically involves the halogenation of a pyridine derivative. One common method includes:
Starting Material: 2,3-difluoropyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Coupling Reactions: Catalysts like palladium acetate with ligands such as triphenylphosphine.
Major Products
Aminated Derivatives: Formed by substitution with amines.
Thiolated Derivatives: Formed by substitution with thiols.
Coupled Products: Formed by cross-coupling with aryl or alkyl halides.
Scientific Research Applications
5-Bromo-2-(difluoromethoxy)-3-fluoropyridine is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor modulators.
Industry: Used in the development of agrochemicals and materials science for creating novel compounds with desired properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-(difluoromethoxy)-3-fluoropyridine depends on its application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function. The difluoromethoxy and fluorine substituents can enhance the compound’s binding affinity and selectivity by interacting with the target’s active site.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(difluoromethoxy)pyridine
- 2-Bromo-5-(difluoromethyl)pyridine
- 5-Bromo-2,2-difluorobenzodioxole
Uniqueness
5-Bromo-2-(difluoromethoxy)-3-fluoropyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and binding properties. The difluoromethoxy group also adds to its uniqueness by providing additional sites for interaction with biological targets, potentially enhancing its efficacy in pharmaceutical applications.
Properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)-3-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-3-1-4(8)5(11-2-3)12-6(9)10/h1-2,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOKCSLNZFBSEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)OC(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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